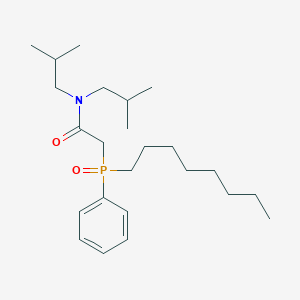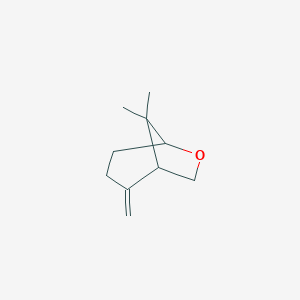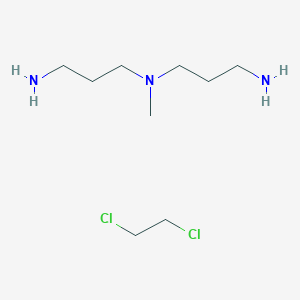
N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine;1,2-dichloroethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane is a polymeric compound formed by the reaction of 1,3-propanediamine, N-(3-aminopropyl)-N-methyl- with 1,2-dichloroethane
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane typically involves the polymerization of 1,3-propanediamine, N-(3-aminopropyl)-N-methyl- with 1,2-dichloroethane under controlled conditions. The reaction is usually carried out in a solvent such as water or an organic solvent, and the temperature and pH are carefully controlled to ensure the desired polymer structure is obtained.
Industrial Production Methods
In industrial settings, the production of this polymer may involve large-scale reactors where the reactants are continuously fed, and the polymer is continuously removed. This process allows for the efficient production of large quantities of the polymer with consistent quality.
化学反应分析
Types of Reactions
1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the polymer’s structure and properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can introduce new functional groups into the polymer.
科学研究应用
1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in creating medical devices and implants.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique properties.
作用机制
The mechanism by which 1,3-propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane exerts its effects involves interactions with various molecular targets and pathways. The polymer can interact with biological membranes, proteins, and other macromolecules, leading to changes in their structure and function. These interactions are mediated by the polymer’s functional groups, which can form hydrogen bonds, ionic interactions, and other types of chemical bonds with target molecules.
相似化合物的比较
Similar Compounds
Similar compounds to 1,3-propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane include:
N,N-Dimethyl-1,3-propanediamine: A related compound with similar chemical properties.
3-Dimethylaminopropylamine: Another similar compound used in various chemical syntheses.
Uniqueness
What sets 1,3-propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane apart from these similar compounds is its polymeric nature, which imparts unique mechanical and chemical properties. This polymer can form more complex structures and has a broader range of applications due to its enhanced stability and functionality.
属性
CAS 编号 |
104339-65-3 |
|---|---|
分子式 |
C9H23Cl2N3 |
分子量 |
244.2 g/mol |
IUPAC 名称 |
N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine;1,2-dichloroethane |
InChI |
InChI=1S/C7H19N3.C2H4Cl2/c1-10(6-2-4-8)7-3-5-9;3-1-2-4/h2-9H2,1H3;1-2H2 |
InChI 键 |
XQTHXLWQXMTUHW-UHFFFAOYSA-N |
SMILES |
CN(CCCN)CCCN.C(CCl)Cl |
规范 SMILES |
CN(CCCN)CCCN.C(CCl)Cl |
Pictograms |
Environmental Hazard |
同义词 |
1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B34393.png)
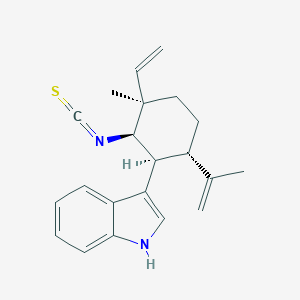
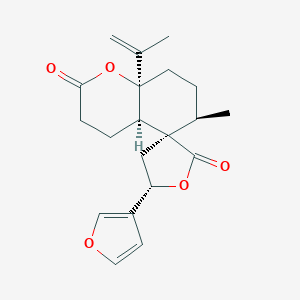
![methyl 5-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2,3,4-trihydroxybenzoate](/img/structure/B34401.png)
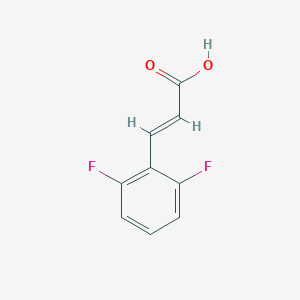
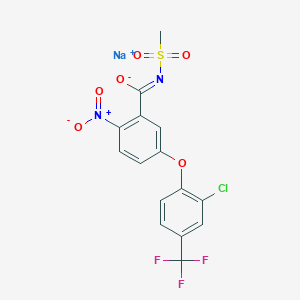
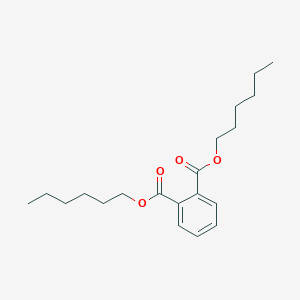
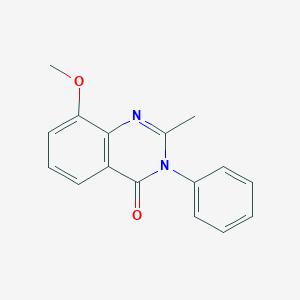
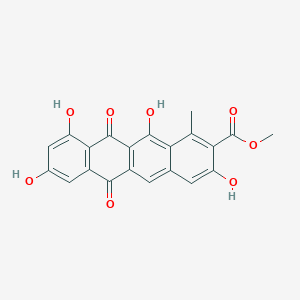
![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)
